2,3-Dihydrofuro[3,2-b]quinolin-9-amine is a complex organic compound belonging to the class of heterocyclic amines. This compound is characterized by its unique bicyclic structure, which integrates a furo and quinoline moiety. Such structures are significant in medicinal chemistry due to their diverse biological activities.
The compound can be synthesized through various methods, often involving multicomponent reactions or cyclization processes. Its derivatives have been explored for their potential therapeutic applications, particularly in the field of pharmaceuticals.
2,3-Dihydrofuro[3,2-b]quinolin-9-amine is classified under:
The synthesis of 2,3-dihydrofuro[3,2-b]quinolin-9-amine can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization of the product can be performed using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the structure.
The molecular structure of 2,3-dihydrofuro[3,2-b]quinolin-9-amine features:
2,3-Dihydrofuro[3,2-b]quinolin-9-amine can participate in various chemical reactions:
The reactivity profile allows for modifications that enhance biological activity or alter pharmacokinetic properties. Reaction conditions such as solvent choice and temperature are crucial for optimizing yields.
The mechanism of action for compounds like 2,3-dihydrofuro[3,2-b]quinolin-9-amine often involves:
Studies have indicated that modifications to the core structure can significantly influence binding affinity and selectivity towards target enzymes .
Quantitative analyses using techniques such as High Performance Liquid Chromatography can provide insights into purity and concentration levels during synthesis.
2,3-Dihydrofuro[3,2-b]quinolin-9-amine and its derivatives have potential applications in:
2,3-Dihydrofuro[3,2-b]quinolin-9-amine belongs to the angularly fused tricyclic furoquinoline alkaloids, characterized by a furan ring annulated to the quinoline core at the [3,2-b] position. Its systematic name follows the Hantzsch-Widman system: the prefix "furo" denotes the fused furan ring, "quinoline" designates the benzo[b]pyridine core, and "2,3-dihydro" specifies saturation at two positions of the furan moiety [2]. The locant "9-amine" indicates the amino substituent at position C9 of the quinoline ring. This angular fusion (where the furan ring attaches across bonds b and c of the quinoline) contrasts with linear fusion patterns observed in isomers like furo[2,3-b]quinolines [2] [6]. The molecular formula is C₁₁H₁₀N₂O, with a calculated molecular weight of 186.08 g/mol, though experimental verification data was absent in the sources [1] [4].
Table 1: Nomenclature and Structural Descriptors
Feature | Description |
---|---|
Systematic Name | 2,3-Dihydrofuro[3,2-b]quinolin-9-amine |
Ring System | Angularly fused tricyclic: Quinoline + 2,3-dihydrofuran |
Fusion Sites | Quinoline bonds b and c (Hantzsch-Widman numbering) |
Key Substituent | -NH₂ at C9 |
Molecular Formula | C₁₁H₁₀N₂O |
Structurally, 2,3-dihydrofuro[3,2-b]quinolin-9-amine exhibits distinct differences from biologically active natural furoquinoline alkaloids:
Table 2: Structural Comparison with Representative Furoquinolines
Compound | Fusion Type | Furan Saturation | Key Substituents | Bioactivity |
---|---|---|---|---|
2,3-Dihydrofuro[3,2-b]quinolin-9-amine | Angular [3,2-b] | 2,3-Dihydro | -NH₂ at C9 | Under investigation (kinase binding) |
Skimmianine | Angular [3,2-b] | Fully unsaturated | -OCH₃ at C4, C7, C8 | Antimalarial, antiinflammatory |
Dictamnine | Linear [2,3-b] | Fully unsaturated | -OCH₃ at C4 | Acetylcholinesterase inhibition |
Evolitrine | Angular [3,2-b] | Fully unsaturated | -OCH₃ at C4, C6, C7 | Vasodilatory |
The 9-amino group and the dihydrofuran ring dominate the compound’s reactivity:
Furoquinoline alkaloid research began in the mid-19th century with the isolation of skimmianine from Skimmia japonica (Rutaceae). By the 1930s, over 50 furoquinoline structures were characterized, revealing conserved features: methoxy substitutions and unsaturated furan rings. These compounds served as antimicrobial and antiparasitic agents in traditional medicine, but their development was limited by poor solubility and toxicity [6]. The structural elucidation of 4-quinolone derivatives like dictamnine (1948) established the core tricyclic framework, though dihydro variants remained rare until synthetic advances in the 1960s–1970s enabled targeted saturation [3] [6].
The 1962 discovery of nalidixic acid (a 4-quinolone antibacterial) marked a pivotal shift toward synthetic quinoline drugs. Subsequent developments directly influenced furoquinoline chemistry:
Table 3: Historical Milestones in Quinoline-Based Drug Discovery
Era | Key Development | Representative Agent | Impact on Target Compound |
---|---|---|---|
Pre-1960s | Rutaceous alkaloid isolation | Skimmianine, dictamnine | Identified angular furoquinoline framework |
1960s | First quinolone antibiotic (nalidixic acid) | Nalidixic acid | Validated quinoline nucleus for antimicrobials |
1980s | Fluoroquinolone development | Ciprofloxacin | Motivated furoquinoline bioisosteric design |
1990s–2000s | Hybrid pharmacophore strategies | EVT-3506506 (furopyridinamine) | Enabled amino-dihydrofuroquinoline synthesis |
2020s | Acid-catalyzed tandem annulations | Furo[3,2-c]quinolones | Provided efficient routes to dihydro analogs |
Current studies prioritize 2,3-dihydrofuro[3,2-b]quinolin-9-amine as a kinase inhibitor scaffold. Molecular docking predicts:
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1